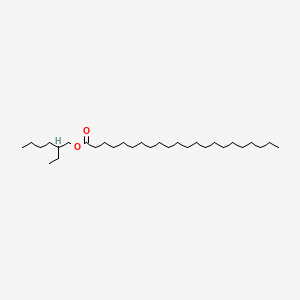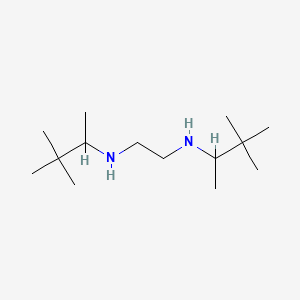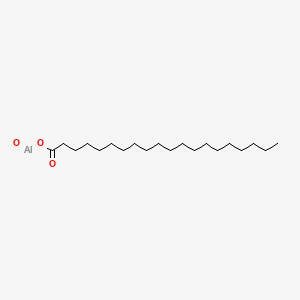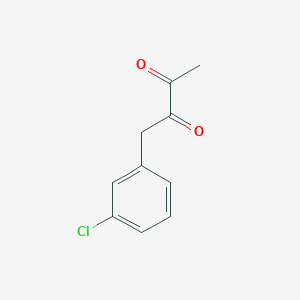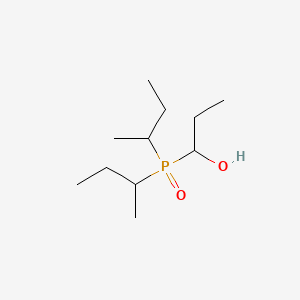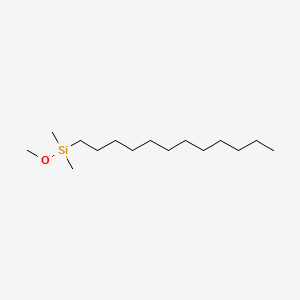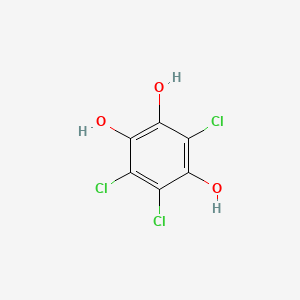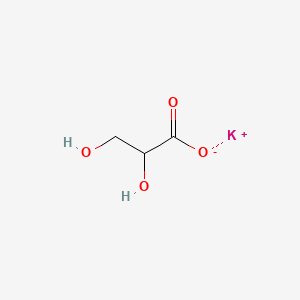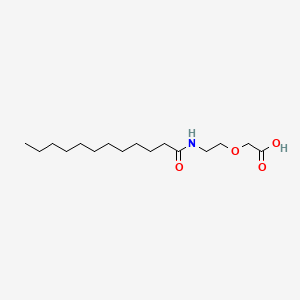![molecular formula C17H18N4O B15176634 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine](/img/structure/B15176634.png)
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
The synthesis of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Análisis De Reacciones Químicas
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and indazole rings.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used to introduce various substituents.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways and has been studied for its effects on cellular processes.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied .
Comparación Con Compuestos Similares
3-Cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine can be compared with other indazole derivatives, such as:
N-{3-Cyclopropyl-1-[(6-methyl-2-pyridinyl)methyl]-1H-indazol-4-yl}-7-[2-(4-methyl-1-piperazinyl)ethoxy]imidazo[1,2-a]pyridine-3-carboxamide: This compound has a similar indazole core but different substituents, leading to distinct biological activities.
1-(6-Chloropyridin-3-yl)-N-methylmethanamine: Another related compound with a pyridinyl group, but with different functional groups and properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18N4O |
|---|---|
Peso molecular |
294.35 g/mol |
Nombre IUPAC |
3-cyclopropyl-1-[(6-methoxypyridin-2-yl)methyl]indazol-4-amine |
InChI |
InChI=1S/C17H18N4O/c1-22-15-7-2-4-12(19-15)10-21-14-6-3-5-13(18)16(14)17(20-21)11-8-9-11/h2-7,11H,8-10,18H2,1H3 |
Clave InChI |
GAXGVDRMENNLPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=N1)CN2C3=CC=CC(=C3C(=N2)C4CC4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




